molecular formula C18H28N2S B4628094 N-cyclohexyl-N'-[1-(4-isopropylphenyl)ethyl]thiourea

N-cyclohexyl-N'-[1-(4-isopropylphenyl)ethyl]thiourea

Cat. No. B4628094
M. Wt: 304.5 g/mol
InChI Key: UFPGJQDSAYXGQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiourea derivatives are synthesized using various precursors and catalysts. A relevant example includes the synthesis of thiourea derivatives through reactions involving isothiocyanates and primary amines, characterized by spectroscopic techniques such as IR, NMR, and sometimes by X-ray diffraction for structural determination. Although the specific compound "N-cyclohexyl-N'-[1-(4-isopropylphenyl)ethyl]thiourea" is not directly mentioned, similar synthetic routes and characterizations are common for thiourea derivatives (Haribabu et al., 2015).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often confirmed through single crystal X-ray diffraction, providing insights into the arrangement of atoms and the geometry of the compound. This method helps in understanding the trans-cis configuration and intramolecular interactions that stabilize the molecular structure. For instance, studies have shown the importance of intramolecular hydrogen bonding in stabilizing the structure of thiourea derivatives (Yusof et al., 2010).

Chemical Reactions and Properties

Thiourea compounds participate in various chemical reactions, including cycloadditions and catalytic processes. These reactions highlight the versatility of thiourea derivatives in forming new bonds and structures, which could be applicable to "N-cyclohexyl-N'-[1-(4-isopropylphenyl)ethyl]thiourea" as well. For example, thioureas have been used as catalysts in asymmetric reactions, demonstrating their chemical reactivity and potential in synthetic applications (Wang et al., 2005).

properties

IUPAC Name

1-cyclohexyl-3-[1-(4-propan-2-ylphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2S/c1-13(2)15-9-11-16(12-10-15)14(3)19-18(21)20-17-7-5-4-6-8-17/h9-14,17H,4-8H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPGJQDSAYXGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)NC(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824455
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Cyclohexyl-3-{1-[4-(propan-2-yl)phenyl]ethyl}thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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